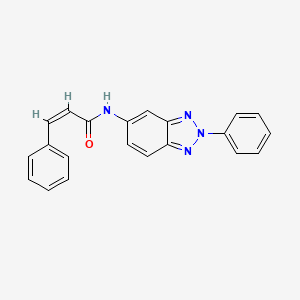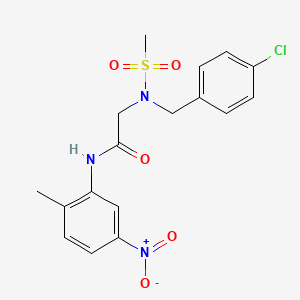
1-acetyl-N-isobutyl-5-indolinesulfonamide
Overview
Description
1-acetyl-N-isobutyl-5-indolinesulfonamide, also known as AIS, is a chemical compound that has been extensively studied for its potential applications in scientific research. AIS belongs to the class of sulfonamide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-acetyl-N-isobutyl-5-indolinesulfonamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. 1-acetyl-N-isobutyl-5-indolinesulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-acetyl-N-isobutyl-5-indolinesulfonamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 1-acetyl-N-isobutyl-5-indolinesulfonamide can inhibit the activity of certain enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase C. 1-acetyl-N-isobutyl-5-indolinesulfonamide has also been found to induce apoptosis in cancer cells and exhibit neuroprotective effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-acetyl-N-isobutyl-5-indolinesulfonamide in lab experiments is its potential as a cytotoxic agent for cancer cells. 1-acetyl-N-isobutyl-5-indolinesulfonamide has been found to exhibit cytotoxic effects on a range of cancer cell lines, making it a promising candidate for further research in the field of cancer treatment.
However, there are also some limitations to using 1-acetyl-N-isobutyl-5-indolinesulfonamide in lab experiments. One of the main limitations is its potential toxicity to normal cells. 1-acetyl-N-isobutyl-5-indolinesulfonamide has been found to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for research on 1-acetyl-N-isobutyl-5-indolinesulfonamide. One area of interest is in the development of 1-acetyl-N-isobutyl-5-indolinesulfonamide derivatives with improved selectivity and efficacy against cancer cells. Another area of interest is in the development of 1-acetyl-N-isobutyl-5-indolinesulfonamide-based drug delivery systems for targeted cancer therapy.
In the field of neuroscience, future research could focus on the potential neuroprotective effects of 1-acetyl-N-isobutyl-5-indolinesulfonamide and its derivatives in animal models of neurodegenerative diseases.
Overall, 1-acetyl-N-isobutyl-5-indolinesulfonamide has shown promising potential as a chemical compound for scientific research, particularly in the fields of cancer research and neuroscience. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
Scientific Research Applications
1-acetyl-N-isobutyl-5-indolinesulfonamide has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research. Studies have shown that 1-acetyl-N-isobutyl-5-indolinesulfonamide exhibits cytotoxic effects on a range of cancer cell lines, including breast, lung, and colon cancer cells. 1-acetyl-N-isobutyl-5-indolinesulfonamide has also been found to inhibit the growth of tumors in animal models.
Another area of interest is in the field of neuroscience. 1-acetyl-N-isobutyl-5-indolinesulfonamide has been found to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10(2)9-15-20(18,19)13-4-5-14-12(8-13)6-7-16(14)11(3)17/h4-5,8,10,15H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGLBQVLTHPIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-methylpropyl)-2,3-dihydro-1H-indole-5-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(benzylamino)-4-methyl-5-pyrimidinyl]ethanone](/img/structure/B4855382.png)
![4-chloro-5-[(2-methoxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4855387.png)
![2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4855404.png)
![N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B4855409.png)
![N-(sec-butyl)-2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B4855411.png)
![2-(1H-benzimidazol-2-ylthio)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4855427.png)


![2-(4-chlorobenzyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4855442.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4855469.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4855472.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4855473.png)

![N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4855490.png)